Tecovirimat

Description

Although tecovirimat is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. Tecovirimat is available for mpox treatment through a clinical trial or through an expanded access program (also known as compassionate use).

Mpox can be an opportunistic infection (OI) of HIV.

The World Health Organization declared smallpox, a contagious and sometimes fatal infectious disease, eradicated in 1980. However, there have been longstanding concerns that smallpox may be used as a bioweapon. Tecovirimat is an antiviral drug that was identified via a high-throughput screen in 2002. It is effective against all orthopoxviruses, including vaccinia, cowpox, ectromelia, rabbitpox, monkeypox, and Variola (smallpox) virus. Tecovirimat was approved by the FDA in July 2018 as the first drug ever approved to treat smallpox. Tecovirimat was later approved by Health Canada in December 2021, followed by the approval from the European Commission in January 2022. Other than smallpox, tecovirimat is also indicated to treat complications due to replication of the vaccinia virus following vaccination against smallpox, and to treat monkeypox and cowpox in adults and children. Tecovirimat is available as both oral and intravenous formulations.

Tecovirimat is an Orthopoxvirus VP37 Envelope Wrapping Protein Inhibitor. The mechanism of action of tecovirimat is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.

Tecovirimat is an orally available antiviral agent with activity against smallpox and other orthoviruses that is approved for use against smallpox virus (variola) infection in humans and has been used on a compassionate use basis disseminated vaccinia and monkeypox (now renamed “mpox”) infection. Tecovirimat therapy has not been linked to serum aminotransferase elevations or to instances of clinically apparent liver injury.

Tecovirimat is an orally available small molecule with activity against orthopoxviruses. Tecovirimat is an inhibitor of viral p37 and blocks the ability of virus particles to be released from infected cells.

TECOVIRIMAT is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for smallpox and has 2 investigational indications.

A potent and specific inhibitor of orthopoxvirus replication. It is used for the treatment of SMALLPOX and other orthopoxvirus infections, including MONKEYPOX under expanded access investigational new drug protocol (https://www.cdc.gov/poxvirus/monkeypox/clinicians/Tecovirimat.html).

Propriétés

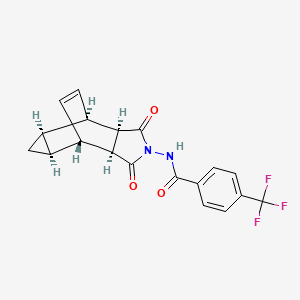

IUPAC Name |

N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKDFZIMJXRJGH-VWLPUNTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026474 |

Source

|

| Record name | Tecovirimat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL |

Source

|

| Record name | Tecovirimat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

869572-92-9 |

Source

|

| Record name | Tecovirimat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869572-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecovirimat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecovirimat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tecovirimat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECOVIRIMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tecovirimat's Antiviral Spectrum Against Orthopoxviruses: A Technical Guide

An in-depth analysis of the potent antiviral agent Tecovirimat, detailing its broad efficacy against orthopoxviruses, mechanism of action, and the experimental methodologies used for its evaluation.

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a first-in-class antiviral drug approved for the treatment of smallpox, and it has demonstrated a broad spectrum of activity against numerous orthopoxviruses.[1][2] Its development and stockpiling have been a cornerstone of biodefense preparedness against the potential re-emergence of smallpox or the outbreak of other pathogenic orthopoxviruses. This technical guide provides a comprehensive overview of Tecovirimat's antiviral activity, its molecular mechanism, and detailed protocols for key experimental assays used to characterize its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Tecovirimat exerts its antiviral effect by targeting the orthopoxvirus p37 protein, which is encoded by the highly conserved F13L gene in vaccinia virus and its homologs in other orthopoxviruses.[3][4] The p37 protein is a crucial component of the viral egress machinery, specifically involved in the wrapping of intracellular mature virions (IMVs) with a double membrane derived from early endosomes or the trans-Golgi network. This wrapping process is essential for the formation of extracellular enveloped virions (EEVs), which are critical for cell-to-cell spread and long-range dissemination of the virus within a host.

Tecovirimat binds to the p37 protein, inducing its dimerization and effectively inhibiting its function.[5] This blockage prevents the formation of EEVs, thereby trapping the newly formed virions inside the infected cell and preventing their spread to neighboring cells. This targeted mechanism of action is highly specific to orthopoxviruses and does not interfere with host cell processes, contributing to its favorable safety profile.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. TPOXX (Tecovirimat Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Glue: An In-depth Technical Guide to Tecovirimat's Inhibition of Orthopoxvirus Egress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecovirimat (TPOXX®) is a critical antiviral therapeutic in the global effort to counter orthopoxvirus threats, including smallpox and mpox. Its unique mechanism of action, targeting the viral protein p37 (also known as F13), sets it apart from other antiviral agents. This technical guide provides a comprehensive overview of the molecular basis of Tecovirimat's function, detailing its role as a "molecular glue" that inhibits viral egress. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Orthopoxviruses, a genus of the Poxviridae family, pose a significant threat to global health. While smallpox was declared eradicated in 1980, the potential for its re-emergence and the recent global outbreak of mpox underscore the need for effective antiviral therapies.[1] Tecovirimat is an orally bioavailable antiviral drug that has demonstrated broad-spectrum activity against orthopoxviruses.[2] It functions not by inhibiting viral replication directly, but by preventing the release of enveloped virions from infected cells, thereby halting the spread of the virus.[3] This guide delves into the precise molecular interactions that underpin this inhibitory effect.

The Target: The Viral p37 Protein

The primary target of Tecovirimat is the viral protein p37, encoded by the highly conserved F13L gene in orthopoxviruses.[4][5] p37 is a crucial component of the viral egress machinery, acting as a phospholipase.[6] It is essential for the wrapping of intracellular mature virions (IMVs) with a double membrane derived from early endosomes or the trans-Golgi network, a process that forms intracellular enveloped virions (IEVs).[7] These IEVs are then transported to the cell periphery and released as extracellular enveloped virions (EEVs), which are critical for cell-to-cell spread and long-range dissemination within the host.[8]

Mechanism of Action: A Molecular Glue

Recent structural and biochemical studies have elucidated the sophisticated mechanism by which Tecovirimat inhibits p37 function. Tecovirimat acts as a "molecular glue," binding to a pocket at the interface of two p37 monomers and inducing their dimerization.[6][7][9] This drug-induced homodimerization of p37 is the key inhibitory event.[6] The stabilized p37 dimer is unable to interact with host cell proteins, such as Rab9 GTPase and TIP47, which are essential for the recruitment of the wrapping membranes.[8][10] By preventing this interaction, Tecovirimat effectively blocks the formation of IEVs and subsequent viral egress.[6]

Signaling Pathway of Viral Egress and Tecovirimat's Intervention

The following diagram illustrates the normal pathway of orthopoxvirus egress and the point of intervention by Tecovirimat.

Caption: Tecovirimat induces dimerization of the viral p37 protein, preventing viral egress.

Quantitative Data

In Vitro Efficacy of Tecovirimat

The efficacy of Tecovirimat is typically measured by its half-maximal effective concentration (EC50), the concentration of the drug that inhibits the viral cytopathic effect by 50%.

| Orthopoxvirus | Strain(s) | EC50 (µM) |

| Variola Virus | Multiple | 0.016 - 0.067 |

| Mpox Virus | Multiple | 0.014 - 0.039 |

| Vaccinia Virus | Multiple | 0.009 - 0.01 |

| Cowpox Virus | Not specified | 0.48 |

| Rabbitpox Virus | Not specified | 0.015 |

| Ectromelia Virus | Not specified | 0.05 |

| (Data sourced from multiple studies)[1][11][12] |

Binding Affinity of Tecovirimat to p37

| Method | Binding Energy (kcal/mol) | Reference |

| Molecular Docking | -8.2 to -8.5 | [13] |

| Molecular Dynamics | -5.7 (to monomer) | [6] |

| Molecular Modeling | -48 (at binding site) | [14] |

Tecovirimat Resistance Mutations in p37

Resistance to Tecovirimat is associated with mutations in the F13L gene, primarily at the dimer interface of the p37 protein. These mutations prevent the "molecular glue" effect of the drug.

| Mutation | Fold Change in EC50 | Reference(s) |

| H238Q | >10 | [15] |

| P243S | >10 | [15] |

| N267D | >10 | [15] |

| N267del | 85 - 230 | [12] |

| A288P | >10 | [15] |

| T289A | up to 8 | [11] |

| A290V | 12 - 13 | [15][16] |

| D294V | >10 | [15] |

| A295E | >10 | [15] |

| I372N | >10 | [15] |

| (Data compiled from multiple sources. Fold change is relative to wild-type virus.) |

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA)

This assay is a gold-standard method to determine the in vitro efficacy of an antiviral compound.

Objective: To quantify the concentration of Tecovirimat required to reduce the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Culture: Seed a confluent monolayer of a susceptible cell line (e.g., Vero or BS-C-1 cells) in 6-well plates.[6][17]

-

Virus Preparation: Prepare a stock of the orthopoxvirus to be tested with a known titer (plaque-forming units per milliliter, PFU/mL).

-

Compound Dilution: Prepare serial dilutions of Tecovirimat in cell culture medium.

-

Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 PFU/well).

-

Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of Tecovirimat to the respective wells. Include a "no drug" control.

-

Overlay: After a 1-2 hour adsorption period, overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.[17]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with a dye such as crystal violet to visualize the plaques.[17] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each Tecovirimat concentration compared to the "no drug" control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the in vitro efficacy of Tecovirimat using a PRNA.

Mass Photometry Assay

This technique is used to measure the mass of single molecules in solution and is ideal for studying drug-induced protein dimerization.

Objective: To determine the EC50 of Tecovirimat for inducing the dimerization of the p37 protein.

Methodology:

-

Protein Preparation: Purify soluble p37 protein (sF13).[6]

-

Sample Preparation: Prepare a series of samples containing a constant concentration of sF13 (e.g., 25 nM) and varying concentrations of Tecovirimat.

-

Instrument Setup: Calibrate the mass photometer with a known protein standard.

-

Data Acquisition: Introduce each sample into the mass photometer and record the mass distribution of the particles.

-

Data Analysis: For each sample, determine the proportion of monomeric and dimeric sF13. Plot the percentage of dimer against the Tecovirimat concentration and fit the data to a dose-response curve to calculate the EC50 for dimerization.[6][18]

Caption: Workflow for assessing Tecovirimat-induced p37 dimerization by mass photometry.

Proximity Ligation Assay (PLA)

PLA is an in situ technique used to visualize and quantify protein-protein interactions within cells.

Objective: To confirm that Tecovirimat induces the dimerization of p37 in infected cells.

Methodology:

-

Cell Culture and Transfection: Seed cells on coverslips and transfect them with a plasmid expressing a tagged version of p37 (e.g., FLAG-tagged).[6]

-

Treatment: Treat the transfected cells with Tecovirimat or a vehicle control.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).[19]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes the tag on the p37 protein (e.g., anti-FLAG antibody).

-

PLA Probe Incubation: Incubate with two secondary antibodies (PLA probes), each conjugated to a unique short DNA oligonucleotide, that recognize the primary antibody.

-

Ligation: If the two p37 proteins are in close proximity (i.e., dimerized), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule by a ligase.[19]

-

Amplification: The circular DNA is then amplified via rolling circle amplification, generating a long DNA product.

-

Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the DNA product, resulting in a bright fluorescent spot.

-

Imaging and Quantification: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents a p37 dimerization event. Quantify the number of spots per cell to compare the level of dimerization in Tecovirimat-treated versus control cells.[20]

Caption: Workflow for visualizing Tecovirimat-induced p37 dimerization in cells via PLA.

Conclusion

Tecovirimat represents a significant advancement in antiviral therapy against orthopoxviruses. Its unique mechanism of action as a molecular glue, inducing the dimerization of the essential viral egress protein p37, provides a highly specific and potent means of inhibiting viral spread. Understanding the molecular basis of this interaction, as detailed in this guide, is crucial for the continued development of effective countermeasures against existing and emerging orthopoxvirus threats. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field, facilitating further investigation into Tecovirimat's function and the development of next-generation antivirals that can overcome potential resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Tecovirimat used for? [synapse.patsnap.com]

- 4. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tecovirimat | C19H15F3N2O3 | CID 16124688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tecovirimat Resistance in Mpox Patients, United States, 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Community spread of a human monkeypox virus variant with a tecovirimat resistance-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Tecovirimat Resistance-Associated Mutations in Human Monkeypox Virus - Los Angeles County - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and Use of a Vaccinia Virus Neutralization Assay Based on Flow Cytometric Detection of Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clyte.tech [clyte.tech]

- 20. researchgate.net [researchgate.net]

Tecovirimat's Interruption of the Orthopoxvirus Life Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tecovirimat is a potent antiviral agent with significant activity against orthopoxviruses, including variola virus (the causative agent of smallpox) and monkeypox virus. Its mechanism of action is highly specific, targeting a key viral protein involved in the later stages of the viral life cycle. This targeted approach disrupts the formation of extracellular enveloped virus (EEV), thereby preventing cell-to-cell spread and systemic dissemination of the virus. This technical guide provides an in-depth analysis of Tecovirimat's effect on the orthopoxvirus life cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

Mechanism of Action: Targeting Viral Egress

Tecovirimat's primary target is the highly conserved orthopoxvirus F13L protein (also known as p37 or VP37), a viral phospholipase essential for the formation of the viral envelope.[1][2] Unlike many antiviral drugs that target viral replication, Tecovirimat does not inhibit viral DNA or protein synthesis.[2] Instead, it acts as a "molecular glue," binding to the F13 protein and promoting its homodimerization.[3][4][5] This stabilization of the F13 homodimer inhibits its interaction with essential cellular machinery, including Rab9 GTPase and TIP47, which are crucial for the wrapping of intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi network or early endosomes.[3][6] By preventing this wrapping process, Tecovirimat effectively blocks the formation of intracellular enveloped virus (IEV), the precursor to the cell-associated enveloped virus (CEV) and the extracellular enveloped virus (EEV).[7][8] Consequently, the virus is unable to efficiently spread from cell to cell, limiting the progression of the infection within the host.[1][9]

Signaling Pathway of Tecovirimat's Action

The following diagram illustrates the molecular interactions disrupted by Tecovirimat.

Quantitative Data on Tecovirimat's Antiviral Activity

The efficacy of Tecovirimat has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its activity against various orthopoxviruses.

Table 1: In Vitro Efficacy of Tecovirimat (EC50/IC50 Values)

| Orthopoxvirus | Assay Type | Cell Line | EC50/IC50 (µM) | Reference |

| Smallpox (Variola) Virus | Cytopathic Effect | - | 0.016 - 0.067 | [10] |

| Monkeypox Virus | Cytopathic Effect | - | 0.014 - 0.039 | [10] |

| Rabbitpox Virus | Cytopathic Effect | - | 0.015 | [10] |

| Vaccinia Virus | Cytopathic Effect | - | 0.009 | [10] |

| Monkeypox Virus (Clade IIb) | Plaque Inhibition | Vero | 0.017 | [11] |

| Monkeypox Virus | Cytopathic Effect | BSC-40 | 0.0035 - 0.0053 | [12] |

Table 2: In Vivo Efficacy of Tecovirimat in Animal Models

| Animal Model | Virus Challenge | Treatment Regimen | Outcome | Reference |

| Non-human Primates | Monkeypox Virus (lethal dose) | 3, 10, or 20 mg/kg/day for 14 days | 100% survival vs. 0% in placebo | [8] |

| Rabbits | Rabbitpox Virus (lethal dose) | - | Significant protection | [1] |

| Mice | Ectromelia, Cowpox, Vaccinia Virus | - | Protective efficacy | [1] |

Table 3: Effect of Tecovirimat on Viral Replication and Spread

| Experimental System | Tecovirimat Concentration | Endpoint Measured | Result | Reference |

| MPXV-infected Calu-3 cells | 10 nM | Viral genome copies (supernatant) | 81% reduction | [13] |

| MPXV-infected Calu-3 cells | 10 nM | Viral genome copies (intracellular) | 77% reduction | [13] |

| MPXV-infected Calu-3 cells | 10 nM | Viral infectivity | 92% reduction at 48 h.p.i. | [13] |

| MPXV-infected BSC-40 cells | 100 nM | Infectious progeny production | >99.4% inhibition | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the efficacy of Tecovirimat.

Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of an antiviral agent that inhibits the virus-induced destruction of host cells.

Materials:

-

Cell Line: BSC-40 (African green monkey kidney) cells or Vero E6 cells.

-

Virus: Orthopoxvirus of interest (e.g., Monkeypox virus, Vaccinia virus).

-

Tecovirimat: Stock solution in DMSO.

-

Culture Medium: DMEM supplemented with 2-10% FBS.

-

Assay Plates: 96-well clear-bottom, black-walled plates.

-

Staining Solution: Crystal violet solution (0.5% in 20% methanol).

-

Fixative: 10% formalin.

-

Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Protocol:

-

Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24-48 hours.

-

Prepare serial dilutions of Tecovirimat in culture medium.

-

Once cells are confluent, remove the growth medium and infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the viral inoculum and add the Tecovirimat dilutions to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Quantification by Crystal Violet Staining: a. Gently wash the plates with PBS. b. Fix the cells with 10% formalin for 20 minutes. c. Stain the cells with crystal violet solution for 20 minutes. d. Wash the plates with water and allow them to dry. e. Solubilize the stain with methanol and read the absorbance at 570 nm.

-

Quantification by Luminescence: a. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. b. Measure luminescence using a microplate reader.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of an antiviral compound to reduce the number of viral plaques formed in a cell monolayer.

Materials:

-

Cell Line: BSC-40 or Vero cells.

-

Virus: Orthopoxvirus of interest.

-

Tecovirimat: Stock solution in DMSO.

-

Culture Medium: DMEM with 2% FBS.

-

Overlay Medium: Culture medium containing 0.5-1% methylcellulose or agarose.

-

Assay Plates: 6-well or 12-well plates.

-

Staining Solution: Crystal violet solution.

-

Fixative: 10% formalin.

Protocol:

-

Seed plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of Tecovirimat.

-

In a separate plate or tubes, pre-incubate a standard amount of virus (e.g., 100 plaque-forming units) with the Tecovirimat dilutions for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.

-

Allow the virus to adsorb for 1-2 hours.

-

Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of Tecovirimat.

-

Incubate the plates for 3-5 days to allow for plaque formation.

-

Fix the cells with 10% formalin.

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the 50% inhibitory concentration (IC50) as the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.

Resistance to Tecovirimat

While Tecovirimat is highly effective, resistance can emerge through mutations in the F13L gene.[10] These mutations often occur at the dimer interface of the F13 protein, preventing the drug-induced dimerization.[4] Monitoring for the emergence of resistant strains is crucial, particularly in immunocompromised patients undergoing prolonged treatment.[14]

Conclusion

Tecovirimat represents a significant advancement in antiviral therapy for orthopoxvirus infections. Its unique mechanism of action, which targets viral egress rather than replication, provides a highly specific and potent means of controlling viral spread. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy. The detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to further understand and combat orthopoxvirus threats. Continued research into Tecovirimat's interactions with the viral and host machinery, as well as surveillance for resistance, will be critical for its long-term success as a key medical countermeasure.

References

- 1. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tecovirimat? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tecovirimat | C19H15F3N2O3 | CID 16124688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. siga.com [siga.com]

- 10. Emerging variants of Mpox virus and tecovirimat resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into tecovirimat antiviral activity and poxvirus resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]

Early Research on the Efficacy of Tecovirimat (ST-246): A Technical Guide

Introduction: Tecovirimat, also known as ST-246 and sold under the brand name TPOXX®, is a first-in-class antiviral agent developed for the treatment of infections caused by orthopoxviruses, including smallpox (variola virus) and mpox.[1][2] Its development was a significant step in biodefense preparedness, addressing the threat posed by the potential re-emergence of smallpox.[3][4] Due to the eradication of smallpox, the efficacy of Tecovirimat in humans could not be tested directly. Therefore, its approval by the U.S. Food and Drug Administration (FDA) was granted under the "Animal Rule," which relies on robust evidence from well-designed animal studies to support its effectiveness.[5][6] This guide provides an in-depth technical overview of the core early research that established the in vitro and in vivo efficacy of Tecovirimat.

Mechanism of Action: Inhibition of Viral Egress

Tecovirimat exerts its antiviral effect through a highly specific mechanism, targeting the orthopoxvirus p37 protein, which is encoded by the F13L gene.[7][8] This protein is a major and highly conserved component of the viral envelope, essential for the formation of the extracellular enveloped virus (EEV).[7][9] The EEV form is crucial for the virus's cell-to-cell spread and long-range dissemination within a host, making it a key factor in viral pathogenesis.[10]

The replication cycle of orthopoxviruses produces two main types of infectious virions: intracellular mature virions (IMV) and EEV.[7] While IMVs are infectious, they are only released upon cell lysis. For efficient spread, IMVs must be wrapped in additional membranes derived from the Golgi or endosomal compartments to become EEVs, which are then actively transported out of the cell.[8][10]

Tecovirimat specifically inhibits the function of the p37 protein in this wrapping process.[9] Recent structural studies have revealed that Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13/p37 protein.[8][11] This drug-induced dimerization prevents p37 from interacting with its cellular partners, such as Rab9 GTPase and TIP47, which are necessary for membrane wrapping.[8][10] By blocking the formation of EEV, Tecovirimat effectively traps the virus within the infected cell, preventing its spread and allowing the host immune system to control the infection.[2][7]

In Vitro Efficacy

Early research into Tecovirimat began with high-throughput screening to identify compounds that could inhibit the cytopathic effect of vaccinia virus in cell culture.[4][12] ST-246 emerged as a highly potent and selective inhibitor of orthopoxviruses.[1] Subsequent studies confirmed its activity against a wide range of orthopoxviruses, including the most significant human pathogens: variola virus and monkeypox virus.[12][13]

Quantitative In Vitro Data

The efficacy of an antiviral in cell culture is typically measured by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral activity by 50%. Early studies demonstrated that Tecovirimat has EC50 values in the low nanomolar to sub-micromolar range, indicating high potency.[13][14]

| Virus | Strain(s) | Cell Line | EC50 (µM) | Reference |

| Variola Virus | 6 different strains | Vero & HFF cells | ≤0.067 | [13][14] |

| Monkeypox Virus | 7 different strains | Vero & HFF cells | <0.04 | [13][14] |

| Vaccinia Virus | Multiple strains | Various | 0.01 | [1] |

| Cowpox Virus | Multiple strains | Various | 0.05 | [1] |

| Ectromelia Virus | Multiple strains | Various | 0.07 | [1] |

Experimental Protocols: In Vitro Assays

The in vitro efficacy of Tecovirimat was evaluated using several standard virological assays.

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Objective: To determine the concentration of ST-246 required to prevent virus-induced cell death.

-

Methodology: Confluent monolayers of susceptible cells (e.g., Vero cells) in 96-well plates were infected with a specific orthopoxvirus. The infected cells were then treated with serial dilutions of Tecovirimat. After an incubation period (typically 2-3 days), cell viability was assessed using a colorimetric assay (e.g., MTS or neutral red uptake). The EC50 was calculated as the drug concentration that protected 50% of the cells from viral CPE.

-

-

Plaque Reduction Assay:

-

Objective: To measure the inhibition of virus replication and cell-to-cell spread.

-

Methodology: Cell monolayers were infected with a low multiplicity of infection (MOI) of the virus to allow for the formation of distinct plaques. After viral adsorption, the cells were overlaid with a semi-solid medium (like agar or methylcellulose) containing various concentrations of Tecovirimat. Following incubation, cells were stained (e.g., with crystal violet), and the number and size of plaques were quantified. A reduction in plaque size and number indicated inhibition of viral spread.[13]

-

-

Virus Yield Reduction Assay:

-

Objective: To quantify the reduction in the production of infectious viral progeny.

-

Methodology: Cells were infected with the virus at a higher MOI in the presence or absence of Tecovirimat. At various time points post-infection, the cells and supernatant were harvested. The total amount of infectious virus produced (viral titer) was then determined by performing a plaque assay on fresh cell monolayers. This assay confirmed that ST-246 significantly reduced the production of extracellular virus.[14]

-

References

- 1. Development of ST-246® for Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tecovirimat - Wikipedia [en.wikipedia.org]

- 3. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the small-molecule antiviral ST-246 as a smallpox therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of Tecovirimat (ST-246) in Nonhuman Primates Infected with Variola Virus (Smallpox) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The development and approval of tecoviromat (TPOXX®), the first antiviral against smallpox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tecovirimat? [synapse.patsnap.com]

- 8. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tecovirimat and mpox: A regulatory balancing act between hope, hurdles, and high-risk populations | European Federation of Internal Medicine [efim.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]

- 12. Development of the small-molecule antiviral ST-246® as a smallpox therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro efficacy of ST246 against smallpox and monkeypox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Tecovirimat and the F13L Gene Product: A Technical Deep Dive into a Modern Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The re-emergence of poxvirus threats, notably the 2022 global mpox outbreak, has underscored the critical importance of effective antiviral therapeutics. Tecovirimat (also known as TPOXX or ST-246) stands as a primary countermeasure, targeting the highly conserved F13L gene product (also referred to as VP37) in orthopoxviruses. This protein is essential for the formation of the extracellular enveloped virus (EEV), a form crucial for cell-to-cell spread and pathogenesis.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular interactions between Tecovirimat and the F13L protein, offering a resource for researchers engaged in antiviral drug development and the study of poxvirus biology.

The F13L Protein: A Key Player in Viral Egress

The F13L protein is a multifaceted enzyme with a crucial role in the later stages of the viral replication cycle. It is a palmitoylated, unglycosylated protein that localizes to the trans-Golgi or endosomal cisternae.[5] Functionally, F13L is a phospholipase, and this enzymatic activity is critical for the wrapping of intracellular mature virions (IMV) to form intracellular enveloped virions (IEV).[5] These IEVs are then transported to the cell periphery and released as EEVs.

Key functional aspects of the F13L protein include:

-

Phospholipase Activity: The F13L protein possesses a conserved phospholipase catalytic motif. This activity is believed to regulate the formation of vesicles necessary for the wrapping of IMVs.[5]

-

Membrane Association: Palmitoylation of cysteine residues (C185, C186) is required for the association of F13L with cellular membranes.[6][7]

-

Interaction with Cellular Machinery: F13L interacts with proteins involved in endosomal trafficking, highlighting its role in co-opting host cellular processes for viral egress.[6]

-

Role in Viral Entry: Recent studies have also suggested a role for F13 in promoting the rapid entry of EEVs into new host cells by enhancing the sensitivity of the viral membrane to acid-induced dissolution.[1][8]

Tecovirimat's Mechanism of Action: A "Molecular Glue"

Recent structural and biochemical studies have elucidated the sophisticated mechanism by which Tecovirimat inhibits F13L function. Rather than acting as a traditional active-site inhibitor, Tecovirimat functions as a "molecular glue," inducing and stabilizing the dimerization of the F13 protein.[6][7][9]

This drug-induced dimerization prevents F13L from interacting with its essential cellular partners, thereby halting the process of viral wrapping.[6] The binding site for Tecovirimat is located in a pocket at the interface of the two F13 protomers in the homodimer.[6] X-ray crystallography and molecular dynamics simulations have confirmed this binding mode and revealed a network of contacts involving specific amino acid residues that stabilize the Tecovirimat-F13L complex.[6]

Signaling Pathway of F13L-Mediated Viral Wrapping and its Inhibition by Tecovirimat

Caption: F13L-mediated viral wrapping and its inhibition by Tecovirimat.

Quantitative Analysis of Tecovirimat-F13L Interaction

The efficacy of Tecovirimat and the impact of resistance mutations are quantified through various in vitro and in silico methods. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Efficacy of Tecovirimat against Mpox Virus

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | Calu-3 | 6.47 nM | [10] |

| CC₅₀ | Calu-3 | 14.13 nM (48h) | [10] |

| IC₅₀ Range | BSC-40 | 5.6 - 7.2 nM | [10] |

Table 2: In Silico Binding Affinities of Tecovirimat and Other Compounds to F13L

| Compound | Binding Energy (kcal/mol) | Method | Reference |

| Tecovirimat | -8.3 | Molecular Docking (Vina) | [3] |

| Tecovirimat | -8.5 | Molecular Docking (Vina) | [11] |

| Glecaprevir | -10.1 | Molecular Docking (Vina) | [11] |

| Dolutegravir | -9.1 | Molecular Docking (Vina) | [11] |

| Bictegravir | -9.0 | Molecular Docking (Vina) | [11] |

Tecovirimat Resistance and F13L Mutations

A significant concern with any antiviral therapy is the emergence of resistance. For Tecovirimat, resistance is primarily associated with mutations in the F13L gene.[12][13][14] These mutations typically occur at the dimer interface, preventing Tecovirimat from effectively inducing or stabilizing the F13L dimer.[6] The frequency of resistant viruses remains relatively low, but they are more commonly observed in severely immunocompromised patients undergoing prolonged treatment.[13][14]

Table 3: Common Tecovirimat Resistance-Associated Mutations in the F13L Gene

| Mutation | Location | Consequence | Reference |

| H238Q | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| A288P | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| A290V | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| D294V | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| P243S | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| N267D | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| N267del | Dimer Interface | 85- to 230-fold increase in EC₅₀ | [15] |

| A295E | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| I372N | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

| A184T | Dimer Interface | Reduced Tecovirimat Efficacy | [12] |

Experimental Protocols

A variety of experimental techniques are employed to study the Tecovirimat-F13L interaction. Below are detailed methodologies for key experiments.

Plaque Reduction Neutralization Assay (PRNA) for Antiviral Susceptibility Testing

This assay is a gold standard for determining the in vitro efficacy of antiviral compounds.

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., BSC-40 or Vero E6) in 6-well plates and grow to confluency.

-

Virus Dilution: Prepare serial dilutions of the mpox virus stock.

-

Drug Preparation: Prepare serial dilutions of Tecovirimat in cell culture medium.

-

Infection: Infect the confluent cell monolayers with a standardized amount of virus in the presence of varying concentrations of Tecovirimat.

-

Incubation: Incubate the plates for 72 hours to allow for plaque formation.

-

Staining: Fix and stain the cells with a crystal violet solution to visualize and count the plaques.

-

Data Analysis: The number of plaques at each drug concentration is counted, and the 50% inhibitory concentration (IC₅₀) is calculated.

X-ray Crystallography for Structural Analysis

This technique provides high-resolution structural information about the F13L protein and its complex with Tecovirimat.

Methodology:

-

Protein Expression and Purification: A soluble variant of the F13L protein (sF13) is expressed and purified. This often involves removing the N-terminal hydrophobic tail and introducing mutations in the membrane-interacting region to improve solubility.[6]

-

Crystallization: The purified sF13 protein is crystallized, both alone and in the presence of Tecovirimat.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination: The diffraction data are processed to determine the three-dimensional structure of the protein and the drug-protein complex.

Molecular Dynamics (MD) Simulations

MD simulations are used to investigate the dynamics of the Tecovirimat-F13L interaction and to predict the binding affinities of different compounds.

Methodology:

-

System Setup: A simulation system is created containing the F13L protein (often a homology model or a crystal structure) and the ligand (e.g., Tecovirimat) in a solvent environment.

-

Simulation: The system is subjected to a simulation that calculates the forces between atoms and their movements over time.

-

Analysis: The trajectory from the simulation is analyzed to determine the stability of the complex, the key interacting residues, and to calculate the binding free energy.

Experimental Workflow for Tecovirimat Efficacy and Resistance Testing

Caption: Workflow for assessing Tecovirimat efficacy and identifying resistance.

Conclusion and Future Directions

The interaction between Tecovirimat and the F13L gene product represents a paradigm of modern antiviral drug action, moving beyond simple enzyme inhibition to the sophisticated manipulation of protein-protein interactions. The "molecular glue" mechanism provides a robust strategy for disrupting viral replication. However, the emergence of resistance mutations highlights the ongoing need for vigilant surveillance and the development of next-generation antivirals. Future research should focus on:

-

Developing novel inhibitors that can overcome existing resistance mutations.

-

Investigating the fitness cost of F13L resistance mutations to better predict their spread.

-

Exploring combination therapies that target different stages of the viral life cycle to reduce the likelihood of resistance.

A thorough understanding of the Tecovirimat-F13L interaction is paramount for the continued development of effective countermeasures against pathogenic poxviruses. This guide serves as a foundational resource for the scientific community dedicated to this critical endeavor.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pandemicpact.org [pandemicpact.org]

- 3. Fragment-Based Approaches Identified Tecovirimat-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vaccinia Virus F13L Protein with a Conserved Phospholipase Catalytic Motif Induces Colocalization of the B5R Envelope Glycoprotein in Post-Golgi Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Vaccinia Virus Phospholipase Protein F13 Promotes Rapid Entry of Extracellular Virions into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Drug screening against F13 protein, the target of tecovirimat, as potential therapies for monkeypox virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging variants of Mpox virus and tecovirimat resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]

- 14. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Tecovirimat as a Molecular Glue for F13 Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecovirimat, an antiviral agent, exhibits its potent anti-orthopoxvirus activity through a novel mechanism of action: acting as a molecular glue to induce the dimerization of the viral F13 protein. F13, a key viral phospholipase, is essential for the formation of the viral envelope and subsequent viral egress. By stabilizing the F13 homodimer, tecovirimat effectively traps the virus within the infected cell, preventing its spread. This technical guide provides an in-depth exploration of the molecular underpinnings of this interaction, detailing the quantitative data, experimental methodologies, and structural insights that have elucidated this unique antiviral strategy.

Introduction: The Role of F13 in the Orthopoxvirus Lifecycle

Orthopoxviruses, including the causative agents of smallpox (variola virus) and mpox (monkeypox virus), produce infectious virions that must exit the host cell to propagate infection. This process, known as egress, involves the wrapping of intracellular mature virions (MVs) in a double membrane derived from cellular organelles to form wrapped virions (WVs). The F13 protein (encoded by the F13L gene) is a pivotal player in this wrapping process. It is a palmitoylated phospholipase that localizes to the trans-Golgi network and endosomes, where it is thought to mediate the membrane remodeling events necessary for viral envelopment. Inhibition of F13 function leads to a significant reduction in the production of extracellular enveloped virus (EEV), thereby limiting cell-to-cell spread and systemic dissemination of the virus.

Tecovirimat's Mechanism of Action: A Molecular Glue

Tecovirimat's antiviral activity is not based on the classical occupancy-driven inhibition of an active site. Instead, it functions as a "molecular glue," a small molecule that induces and stabilizes protein-protein interactions.[1][2] Recent structural and biophysical studies have revealed that tecovirimat binds to a cryptic pocket located at the interface of two F13 protomers.[2] This binding event stabilizes the F13 homodimer, a conformation that is otherwise transient and less abundant in the absence of the drug.[2] The stabilization of this dimeric state is hypothesized to lock F13 in a non-functional conformation, thereby inhibiting its role in membrane wrapping and viral egress.

The F13 Dimer Interface and Tecovirimat Binding Pocket

X-ray crystallography has shown that the F13 homodimer interface is characterized by a cavity.[2] Tecovirimat inserts into this cavity, forming a network of interactions with residues from both F13 protomers.[2] This creates a stable ternary complex of F13-tecovirimat-F13, effectively "gluing" the two protein molecules together.[2]

Quantitative Analysis of Tecovirimat-F13 Interaction

The interaction between tecovirimat and F13, as well as the resulting antiviral effect, has been quantified using various biophysical and virological assays.

| Parameter | Method | Value | Virus/System | Reference |

| Dimerization Induction | ||||

| EC50 for Dimerization | Mass Photometry | 92 nM | Purified sF13 protein | [2] |

| Binding Affinity | ||||

| ΔGbind (to F13 protomer) | Molecular Dynamics | -5.7 kcal/mol | In silico model | [2] |

| Antiviral Activity | ||||

| IC50 | Plaque Reduction Assay | 17 nM | Monkeypox Virus (clade IIb) | [2] |

Experimental Protocols for Studying Tecovirimat's Effect on F13 Dimerization

Several key experimental techniques have been instrumental in elucidating the molecular mechanism of tecovirimat. Detailed methodologies for these experiments are outlined below.

X-Ray Crystallography of the F13-Tecovirimat Complex

This technique provides high-resolution structural information about the interaction between tecovirimat and the F13 dimer.

-

Protein Expression and Purification: A soluble variant of F13 (sF13), lacking the N-terminal membrane-anchoring region, is expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity using chromatography techniques.

-

Crystallization: The purified sF13 protein is crystallized using vapor diffusion methods.

-

Soaking: The grown sF13 crystals are soaked in a solution containing a high concentration of tecovirimat (e.g., 1 mM) to allow the drug to diffuse into the crystal lattice and bind to the F13 protein.[2]

-

Data Collection and Structure Determination: The tecovirimat-soaked crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data are processed to determine the three-dimensional structure of the F13-tecovirimat complex.

Analytical Ultracentrifugation (AUC)

AUC is used to determine the oligomeric state of F13 in solution and how it is affected by tecovirimat.

-

Sample Preparation: Purified sF13 protein is prepared in a suitable buffer, with and without the addition of tecovirimat.

-

Sedimentation Velocity: The samples are subjected to high-speed centrifugation in an analytical ultracentrifuge. The movement of the protein boundary over time is monitored by detecting changes in absorbance or refractive index.

-

Data Analysis: The sedimentation velocity data are analyzed to determine the sedimentation coefficient(s) of the protein species in solution. A shift to a higher sedimentation coefficient in the presence of tecovirimat indicates the formation of a larger complex, i.e., dimerization.[2]

Mass Photometry (MP)

MP is a single-molecule technique that measures the mass of individual particles in solution, providing a distribution of oligomeric states.

-

Sample Preparation: A dilute solution of purified sF13 protein is prepared.

-

Titration: Varying concentrations of tecovirimat are added to the sF13 solution.

-

Data Acquisition: The samples are introduced into the mass photometer, and the mass of individual protein complexes is measured as they land on a glass surface.

-

Data Analysis: The resulting mass distributions are analyzed to determine the proportion of F13 monomers and dimers at each tecovirimat concentration. This allows for the calculation of the EC50 for dimerization.[2]

Proximity Ligation Assay (PLA)

PLA is an in-cell assay used to visualize and quantify protein-protein interactions, in this case, the dimerization of F13 within infected cells.

-

Cell Culture and Transfection: Cells are cultured and transfected with constructs expressing tagged F13 protein.

-

Tecovirimat Treatment: The transfected cells are treated with varying concentrations of tecovirimat.

-

PLA Protocol:

-

The cells are fixed and permeabilized.

-

Primary antibodies recognizing the tags on the F13 protein are added.

-

Secondary antibodies conjugated with oligonucleotides (PLA probes) are then added.

-

If the F13 proteins are in close proximity (i.e., dimerized), the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA template.

-

This circular DNA is then amplified via rolling circle amplification, and the product is detected with a fluorescent probe.

-

-

Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the number of fluorescent spots (representing dimerization events) per cell is quantified.[2]

Visualizing the Mechanism and Workflows

Orthopoxvirus Egress Pathway and Tecovirimat Inhibition

Caption: Orthopoxvirus egress pathway and its inhibition by Tecovirimat.

Tecovirimat as a Molecular Glue for F13 Dimerization

Caption: Tecovirimat acts as a molecular glue to stabilize the F13 dimer.

Experimental Workflow for Mass Photometry-based Dimerization Assay

Caption: Workflow for determining the EC50 of Tecovirimat-induced F13 dimerization.

Tecovirimat Resistance Mutations in F13

The emergence of drug resistance is a significant concern for antiviral therapies. For tecovirimat, resistance is primarily associated with mutations in the F13L gene.[3][4][5] These mutations often cluster at the dimer interface, sterically hindering the binding of tecovirimat or destabilizing the drug-induced dimer.[2]

| Mutation | Location | Effect on Tecovirimat Activity | Reference |

| A295E | Dimer Interface | Prevents tecovirimat-induced dimerization | [2] |

| N267D, A288P, A290V, D294V (4MUT) | Dimer Interface | Prevents tecovirimat-induced dimerization | [2] |

| ΔN267 | Dimer Interface | Prevents tecovirimat-induced dimerization | [2] |

| H238Q | Dimer Interface | Confers resistance | [1] |

| P243S | Dimer Interface | Confers resistance | [1] |

| I372N | Dimer Interface | Confers resistance | [1] |

| G277C | Not at dimer interface | Confers resistance (mechanism less clear) | [2] |

Conclusion and Future Directions

The elucidation of tecovirimat's mechanism as a molecular glue for F13 dimerization represents a significant advancement in our understanding of antiviral drug action. This knowledge provides a structural and mechanistic basis for the development of next-generation orthopoxvirus inhibitors that could potentially overcome existing resistance mutations. Future research should focus on:

-

Developing novel molecular glues: Designing new small molecules that target the F13 dimer interface with higher affinity or that can accommodate resistance mutations.

-

Investigating the dynamics of F13 dimerization: Further exploring the kinetics and thermodynamics of F13 dimerization in the presence and absence of tecovirimat.

-

Monitoring for emerging resistance: Continued surveillance of circulating orthopoxvirus strains to identify new F13 mutations that may confer resistance to tecovirimat.

By leveraging the detailed understanding of the tecovirimat-F13 interaction, the scientific community is well-positioned to develop more robust and effective therapies against the threat of orthopoxvirus infections.

References

- 1. Emerging variants of Mpox virus and tecovirimat resistance: Genomic insights and implications for treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023. (2023) | Todd G. Smith | 35 Citations [scispace.com]

In-Depth Technical Guide: The Structural Biology of Tecovirimat Binding to Orthopoxvirus VP37

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tecovirimat is a first-in-class antiviral drug approved for the treatment of smallpox and other orthopoxvirus infections. Its mechanism of action involves the inhibition of the viral envelope protein VP37 (also known as F13 in vaccinia virus), which is essential for the formation of extracellular enveloped virus particles and subsequent cell-to-cell spread. This technical guide provides a comprehensive overview of the structural basis of Tecovirimat's interaction with VP37, detailing the binding mechanism, key interacting residues, and the molecular consequences of this binding. Furthermore, this guide includes quantitative binding data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Tecovirimat and its Target, VP37

Tecovirimat is an orally bioavailable antiviral agent that demonstrates potent and selective activity against members of the Orthopoxvirus genus, including variola virus (the causative agent of smallpox), monkeypox virus, and vaccinia virus.[1][2] The drug targets the viral protein VP37, a 37-kDa palmitoylated phospholipase that is highly conserved among orthopoxviruses.[3] VP37 plays a critical role in the viral life cycle by mediating the wrapping of intracellular mature virions (MVs) with a double membrane derived from the trans-Golgi network or early endosomes, a crucial step for the formation of extracellular enveloped virions (EEVs).[3] By inhibiting VP37 function, Tecovirimat effectively halts the dissemination of the virus from infected cells, thereby limiting the spread of infection within the host.[1][2]

The Molecular Mechanism of Tecovirimat Action: A "Molecular Glue"

Recent structural studies have elucidated the precise mechanism by which Tecovirimat inhibits VP37 function. Tecovirimat acts as a "molecular glue," promoting and stabilizing the homodimerization of the VP37 protein.[4][5][6] This induced dimerization is central to its antiviral activity.

A pivotal study by Vernuccio et al. (2025) reported the crystal structure of the monkeypox virus F13 protein (a VP37 homolog) both in its apo form and in complex with Tecovirimat, at resolutions of 2.1 Å and 2.6 Å, respectively.[4][5] The structure reveals that Tecovirimat binds to a pocket located at the interface of two F13 protomers.[4] This binding event stabilizes the dimeric conformation of the protein, effectively locking it in an inactive state. The stabilization of the F13 dimer is thought to prevent its interaction with cellular factors required for the wrapping process, thereby inhibiting the formation of EEVs.[7]

The interaction between Tecovirimat and the F13 dimer involves a network of polar and hydrophobic contacts. Key residues identified at the binding interface include Y253, N259, N267, Y285, S292, and N300.[8] The trifluoromethyl-benzene moiety of Tecovirimat forms hydrogen bonds with Asn55 and Arg89, while the core of the molecule is stabilized by interactions with Ser58.[9]

Quantitative Analysis of Tecovirimat Binding and Activity

The efficacy of Tecovirimat has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data related to Tecovirimat's binding affinity and antiviral activity.

| Parameter | Value | Virus/System | Assay | Reference |

| EC50 (Dimerization) | 92 nM | sF13 (soluble F13) | Mass Photometry | [10] |

| IC50 | 17 nM | Monkeypox Virus (clade IIb) | Plaque Reduction Assay | [10] |

| EC50 | 0.016–0.067 µM | Variola Virus | Cytopathic Effect Assay | [11] |

| EC50 | 0.014–0.039 µM | Monkeypox Virus | Cytopathic Effect Assay | [11] |

| EC50 | 0.015 µM | Rabbitpox Virus | Cytopathic Effect Assay | [11] |

| EC50 | 0.009 µM | Vaccinia Virus | Cytopathic Effect Assay | [11] |

| Binding Affinity (ΔGbind) | -5.7 kcal/mol | F13 protomer | Molecular Dynamics | [7] |

Table 1: Quantitative data for Tecovirimat binding and antiviral activity.

Structural Basis of Tecovirimat Resistance

The emergence of drug resistance is a significant concern for antiviral therapies. Resistance to Tecovirimat has been associated with mutations in the F13L gene, which encodes the VP37 protein.[6] These mutations typically map to the dimer interface and the Tecovirimat binding pocket.[4] For example, mutations such as A295E and a quadruple mutant (N267D, A288P, A290V, D294V) have been identified in tecovirimat-treated mpox patients.[7] These mutations are thought to alter the conformation of the dimerization interface, thereby reducing the efficiency of Tecovirimat-induced dimerization.[7]

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the structural biology of Tecovirimat binding.

VP37 (F13L) Protein Expression and Purification

Objective: To produce a soluble, stable form of the VP37 protein for structural and biophysical studies.

-

Construct Design: A soluble variant of the F13 protein (sF13) is engineered by removing the N-terminal hydrophobic tail (amino acids 2-5) and introducing mutations in the membrane-interacting region to increase solubility.[5]

-

Expression: The gene encoding sF13 is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Bacterial cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the temperature is lowered to 18°C for overnight expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The sF13 protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and ensure homogeneity.

Crystallization of the Tecovirimat-VP37 Complex

Objective: To obtain high-quality crystals of the Tecovirimat-VP37 complex for X-ray diffraction analysis.

-

Complex Formation: Purified sF13 protein is incubated with a molar excess of Tecovirimat (typically dissolved in DMSO) for a defined period to ensure complex formation.

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitants, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[12]

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as the temperature, to improve crystal size and diffraction quality.

-

X-ray Diffraction Data Collection: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]

Analytical Ultracentrifugation (AUC)

Objective: To determine the sedimentation behavior of VP37 in the presence and absence of Tecovirimat, providing evidence for drug-induced dimerization.[6]

-

Sample Preparation: Purified sF13 protein is prepared at a suitable concentration in the appropriate buffer. A parallel sample is prepared with the addition of Tecovirimat.

-

Sedimentation Velocity Experiment: The samples are loaded into the AUC cells and centrifuged at high speed. The movement of the protein boundary over time is monitored using absorbance or interference optics.

-

Data Analysis: The sedimentation velocity data are analyzed using software such as SEDFIT to obtain the distribution of sedimentation coefficients (c(s)). A shift in the sedimentation coefficient to a higher value in the presence of Tecovirimat indicates the formation of a larger complex (dimer).[14]

Mass Photometry

Objective: To measure the mass of individual protein complexes in solution to directly observe and quantify Tecovirimat-induced dimerization.[7]

-

Sample Preparation: A dilute solution of sF13 (in the nanomolar range) is prepared in the assay buffer.

-

Measurement: A small volume of the protein solution is applied to a glass coverslip in the mass photometer. The instrument measures the light scattered by individual molecules as they land on the surface, which is proportional to their mass.

-

Dose-Response Analysis: To determine the EC50 for dimerization, measurements are performed with varying concentrations of Tecovirimat. The proportion of dimers is plotted against the drug concentration, and the data are fitted to a dose-response curve.[10]

Plaque Reduction Assay

Objective: To determine the antiviral activity of Tecovirimat by measuring the inhibition of virus-induced plaque formation.[15]

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is seeded in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of orthopoxvirus.

-

Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of Tecovirimat.

-

Plaque Visualization: After a suitable incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

Data Analysis: The number of plaques in each well is counted, and the concentration of Tecovirimat that inhibits plaque formation by 50% (IC50) is calculated.[15]

Site-Directed Mutagenesis

Objective: To introduce specific mutations into the F13L gene to study their effect on Tecovirimat binding and resistance.

-

Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.[10]

-

PCR Amplification: The entire plasmid containing the wild-type F13L gene is amplified using the mutagenic primers and a high-fidelity DNA polymerase.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid), leaving the newly synthesized, unmethylated (mutated) DNA intact.[10]

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Proximity Ligation Assay (PLA)

Objective: To visualize and quantify Tecovirimat-induced F13 dimerization within infected cells.[7]

-

Cell Culture and Transfection/Infection: Cells are cultured on coverslips and transfected with plasmids expressing tagged F13 or infected with an orthopoxvirus. The cells are then treated with Tecovirimat or a vehicle control.

-

Primary Antibody Incubation: The cells are fixed, permeabilized, and incubated with primary antibodies that recognize the tags on the F13 protein or the viral protein itself.

-

PLA Probe Incubation: The cells are then incubated with secondary antibodies conjugated to oligonucleotides (PLA probes).

-

Ligation and Amplification: If the two PLA probes are in close proximity (indicating that the F13 proteins are dimerized), a ligase joins the oligonucleotides to form a circular DNA template. This template is then amplified via rolling circle amplification.

-

Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot that can be visualized and quantified using fluorescence microscopy.[16]

Visualizing the Pathways and Workflows

Tecovirimat's Mechanism of Action

Caption: Tecovirimat inhibits viral spread by inducing the dimerization of VP37.

Experimental Workflow for Structural Analysis

Caption: Workflow for determining the crystal structure of the Tecovirimat-VP37 complex.

Workflow for Biophysical Characterization

Caption: Biophysical workflow to quantify Tecovirimat-induced VP37 dimerization.

Conclusion

The structural and biophysical characterization of the Tecovirimat-VP37 interaction has provided a detailed understanding of the drug's mechanism of action at the molecular level. By acting as a molecular glue to stabilize an inactive dimeric form of VP37, Tecovirimat effectively prevents the formation of extracellular enveloped virions, a critical step in the dissemination of orthopoxviruses. This knowledge is invaluable for the rational design of next-generation antivirals with improved potency and resistance profiles. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of virology, structural biology, and drug development who are working to combat the threat of orthopoxvirus infections.

References

- 1. researchgate.net [researchgate.net]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Harnessing the Power of Mass Photometry for Protein Characterization | Lab Manager [labmanager.com]

- 6. Analytical Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]

- 7. news-medical.net [news-medical.net]

- 8. Tecovirimat: A journey from discovery to mechanistic insights in poxvirus inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standard Protocol for Mass Photometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-directed mutagenesis of whole viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Analytical ultracentrifugation as a tool for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioinnovatise.com [bioinnovatise.com]

- 16. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Studies of Tecovirimat's Antiviral Activity

Audience: Researchers, scientists, and drug development professionals.